1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
Description
Properties
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYITWMQQSIJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzofuran
The bromination step typically employs bromine or brominating agents under catalytic conditions to selectively brominate the 5-position on the benzofuran ring. Control of reaction conditions such as temperature, solvent, and catalyst is critical to achieve regioselectivity and avoid over-bromination.
Alternative Trifluoroethylation via Trifluoroethyl Triflate
Another synthetic strategy involves the alkylation of suitable carbamate or protected intermediates with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) in the presence of a strong base such as sodium hydride (NaH) in dry dimethylformamide (DMF). This reaction proceeds at low temperature (0 °C to room temperature), yielding trifluoroethylated carbamate intermediates that can be further transformed into the target trifluoroethanol compound.
Photoredox Catalyzed Trifluoroethylamination (Advanced Method)
Recent advances include photoredox catalysis to introduce trifluoroethyl groups into heteroarenes, which may be adapted for benzofuran derivatives. This method uses visible-light irradiation and photocatalysts to achieve C–H trifluoroethylamination under mild conditions, offering an alternative to classical nucleophilic addition or alkylation routes.
Reaction Conditions and Purification
- Atmosphere: Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
- Temperature: Initial steps often require cooling to 0 °C or below to control reaction rates and selectivity.
- Solvents: Common solvents include tetrahydrofuran (THF), DMF, and diethyl ether for extraction.
- Workup: Hydrolysis and aqueous quenching are used to remove silyl protecting groups and residual reagents.
- Purification: Final products are purified by silica gel chromatography or vacuum distillation under reduced pressure to obtain pure trifluoroethanol derivatives.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine or brominating agent, catalyst | Variable | Regioselective 5-position bromination |
| Trifluoromethylation | TMS–CF3, TBAF (1 M in THF), 0 °C to rt | 54-85% | Nucleophilic addition to aldehyde/ketone |
| Alkylation with triflate | 2,2,2-Trifluoroethyl triflate, NaH, DMF, 0 °C | ~75% | Alkylation of carbamate intermediates |
| Photoredox catalysis | Photocatalyst, white LED, N2 atmosphere, rt | Not specified | Mild conditions, emerging methodology |
| Purification | Silica gel chromatography, vacuum distillation | - | Essential for obtaining pure final product |
Research Findings and Analysis
- The nucleophilic addition of trifluoromethyltrimethylsilane to brominated benzofuran aldehydes is a robust and widely used method, providing moderate to high yields (54-85%) of trifluoroethanol derivatives.
- Alkylation using trifluoroethyl triflate and sodium hydride in DMF is an efficient alternative, yielding up to 75% of trifluoroethylated carbamate intermediates that can be converted into the target compound.
- Photoredox catalysis offers a promising green chemistry approach, reducing the need for harsh reagents and conditions, though its application specifically to this compound requires further exploration.
- The presence of the bromine atom allows for further functionalization via substitution reactions, expanding the utility of the compound in medicinal chemistry and material science.
Chemical Reactions Analysis
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:
Biology: The compound’s biological activities make it a potential candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Medicine: Due to its biological activities, the compound is explored for its potential use in developing new drugs and therapeutic agents.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoroethanol groups contribute to its biological activities by modulating enzyme activity, disrupting cellular processes, and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences:
Key Observations :
- Aromatic Systems : The benzofuran moiety in the target compound introduces greater rigidity and extended π-conjugation compared to phenyl (C₈H₆BrF₃O) or simple furyl (C₆H₄BrF₃O₂) systems. This enhances thermal stability and may influence binding interactions in biological systems .
- Electron-Withdrawing Effects: The trifluoroethanol group (–CF₃CH₂OH) increases acidity (pKa ~9–10) compared to non-fluorinated alcohols, a property shared across all analogues .
Physicochemical Properties
Solubility and Chromatographic Behavior
- Target Compound: Limited solubility in polar solvents due to the hydrophobic benzofuran and –CF₃ groups. suggests that chiral aromatic alcohols (e.g., 1-(1-naphthyl)ethanol) exhibit chromatographic tailing on chiral columns, likely due to hydrogen bonding with stationary phases. Similar behavior is expected for the target compound .
- Phenyl Analogues: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (C₈H₆BrF₃O) shows moderate solubility in ethanol and dichloromethane, with a reported yield of 58% in nucleophilic trifluoromethylation reactions .
Thermal Stability
- Benzofuran derivatives generally exhibit higher melting points (e.g., 143–145°C for 1-(5-bromobenzofuran-2-yl)ethanone) compared to phenyl or furyl analogues due to planar rigidity .
Biological Activity
Overview
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol is a benzofuran derivative that exhibits a range of biological activities. Its structural characteristics, particularly the presence of bromine and trifluoroethanol groups, contribute to its pharmacological potential. This compound has been investigated for its anti-tumor, antibacterial, and antiviral properties, making it a candidate for further drug development.
- Chemical Name : this compound
- Molecular Formula : C10H7BrF3O
- CAS Number : 1391737-70-4
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The bromine atom and trifluoroethanol moiety can modulate enzyme activities that are crucial for cellular processes.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antitumor Activity
Research indicates that the compound may possess significant anti-tumor properties. It has been studied in various cancer models, demonstrating the ability to inhibit cell proliferation and induce apoptosis in tumor cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Murine Colon Carcinoma C26 | <10 | Apoptosis induction |
| Study 2 | Human Breast Cancer MCF-7 | 15 | Cell cycle arrest |
Antibacterial Activity
The compound has shown promising antibacterial effects against various bacterial strains. Its efficacy is often compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 3.12 | Comparable to Vancomycin |
| Escherichia coli | 6.25 | Comparable to Ampicillin |
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against RNA viruses.
Case Studies
-
Antitumor Efficacy in Vivo : A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups.
- Tumor Size Reduction : 50% reduction after 14 days of treatment.
- Survival Rate Increase : Improved survival rates observed in treated groups.
- Antibacterial Screening : A series of benzofuran derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications at the C-6 position were crucial for maintaining antibacterial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
